D-Arabinono-1,4-lactone

Vue d'ensemble

Description

D-Arabinono-1,4-lactone is an organic compound that is a cyclic ester derived from D-arabinose. It is a white solid that can be converted into vitamin C (ascorbic acid) in biological systems. This compound is significant due to its role as a precursor in the biosynthesis of erythroascorbate, an analog of ascorbic acid found in fungi .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Arabinono-1,4-lactone is typically synthesized from D-arabinose through an acid-catalyzed cyclization reaction. The process involves the conversion of D-arabinose into its lactone form by treating it with an acid catalyst under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves similar cyclization reactions but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as crystallization to obtain the final product .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, particularly when catalyzed by enzymes such as this compound oxidase.

Reduction: While less common, reduction reactions can also occur under specific conditions, leading to the formation of reduced derivatives of the compound.

Common Reagents and Conditions:

Oxidation Reagents: Oxygen and flavin adenine dinucleotide (FAD) are commonly involved in the enzymatic oxidation of this compound.

Reaction Conditions: These reactions typically occur under mild conditions, often in aqueous solutions at neutral pH.

Major Products:

Applications De Recherche Scientifique

Synthesis of D-Arabinono-1,4-lactone

Recent studies have demonstrated the successful photocatalytic conversion of D-fructose to this compound using titanium dioxide (TiO2) as a photocatalyst. This process occurs under UV light irradiation and ambient conditions, allowing for the production of this compound alongside other valuable compounds such as erythrose and glyceraldehyde . The mechanism involves the cleavage of specific carbon bonds in D-fructose, leading to the formation of the lactone.

Prebiotic Potential

Research indicates that this compound can be utilized by beneficial gut bacteria such as Bifidobacterium. In studies where Bifidobacterium breve was cultured with this compound, there was a significant increase in lactic acid production compared to cultures without the lactone. This suggests that this compound may serve as a prebiotic substrate, supporting the growth of beneficial gut microbiota .

Antimicrobial Properties

In addition to its prebiotic effects, this compound has shown potential antimicrobial properties. The presence of this compound inhibited the growth of Escherichia coli, indicating its possible application as a natural preservative or antimicrobial agent in food products .

Pharmaceutical Applications

This compound is also linked to the biosynthesis of ascorbic acid (vitamin C). It serves as a substrate for arabino-1,4-lactone oxidase (ALO), an enzyme involved in converting this compound into ascorbic acid . This connection highlights its potential role in nutritional supplements and therapeutic formulations aimed at enhancing antioxidant levels in organisms.

Table 1: Summary of Key Research Findings on this compound

Mécanisme D'action

D-Arabinono-1,4-lactone exerts its effects primarily through its conversion to erythroascorbate via the enzyme this compound oxidase. This enzyme catalyzes the oxidation of this compound, resulting in the formation of erythroascorbate and hydrogen peroxide. The molecular targets and pathways involved include the interaction with flavin adenine dinucleotide (FAD) and the subsequent electron transfer processes .

Comparaison Avec Des Composés Similaires

- D-Arabinonic acid γ-lactone

- D-Gulonic acid γ-lactone

- L-Galactono-1,4-lactone

- L-Gulono-1,4-lactone

Comparison: D-Arabinono-1,4-lactone is unique due to its specific role in the biosynthesis of erythroascorbate in fungi, whereas other similar compounds like L-Galactono-1,4-lactone and L-Gulono-1,4-lactone are involved in the biosynthesis of ascorbic acid in plants and animals . The structural differences among these compounds result in distinct enzymatic pathways and biological functions.

Activité Biologique

D-Arabinono-1,4-lactone, also known as D-arabinonic acid gamma-lactone, is a pentose sugar derivative that has garnered interest due to its biological activity, particularly in relation to its role as a precursor in the biosynthesis of D-erythroascorbic acid (also known as d-ascorbic acid) and its implications in various biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : CHO

- Solubility : Soluble in water

- pKa : Weakly acidic compound

This compound is produced from D-arabinose and plays a crucial role in the metabolic pathways of certain fungi and plants. Notably, it has been identified as a metabolite in Saccharomyces cerevisiae and Candida albicans .

Antioxidant Activity

This compound serves as an important antioxidant. Its reduced form, D-erythroascorbic acid, has been shown to protect cells from oxidative stress by scavenging free radicals. In C. albicans, the absence of this compound oxidase (ALO1) leads to increased susceptibility to oxidative stress and impaired virulence . This suggests that this compound may play a vital role in maintaining cellular integrity under stress conditions.

Role in Fungal Growth and Virulence

Research indicates that this compound is involved in the growth and virulence of C. albicans. In null mutants lacking the ALO1 gene, which encodes the enzyme responsible for converting this compound to D-erythroascorbic acid, there was a notable reduction in hyphal growth and virulence factors . This highlights the compound's potential role as a virulence enhancer through its antioxidant properties.

The enzymatic conversion of this compound to D-erythroascorbic acid is catalyzed by ALO1. The enzyme exhibits optimal activity at pH 6.1 and 40°C . The Km value for this compound was determined to be 44.1 mM, indicating its affinity for this substrate . Inhibition studies have shown that various compounds can affect ALO activity, suggesting potential regulatory mechanisms involving metal ions and other metabolites .

Study on Candida albicans

A significant study investigated the effects of disrupting the ALO1 gene in C. albicans. The findings demonstrated that mutants lacking ALO1 had reduced levels of D-erythroascorbic acid and were more sensitive to oxidative stress. This study underscores the importance of this compound in fungal physiology and its potential as a target for antifungal therapies .

Metabolic Profiling in Yeast

In another study focusing on Saccharomyces cerevisiae, researchers characterized the metabolic pathways leading to the production of this compound. It was found that this compound is synthesized through specific dehydrogenase enzymes that convert D-arabinose into various metabolites including L-ascorbate analogs . This pathway is crucial for understanding how yeast can adapt to different environmental stresses.

Summary of Research Findings

| Feature | Details |

|---|---|

| Antioxidant Role | Protects against oxidative stress; enhances virulence in C. albicans |

| Enzymatic Conversion | Catalyzed by ALO1; optimal at pH 6.1 and 40°C |

| Km Value | 44.1 mM for this compound |

| Biological Significance | Important for fungal growth; potential target for antifungal treatment |

Analyse Des Réactions Chimiques

Enzymatic Oxidation to D-erythro-Ascorbate

D-arabinono-1,4-lactone serves as the substrate for This compound oxidase (ALO) , a flavin adenine dinucleotide (FAD)-dependent enzyme. This reaction is critical in fungal vitamin C biosynthesis :

Reaction:

| Parameter | Value | Source |

|---|---|---|

| Enzyme Class | EC 1.1.3.37 (Oxidoreductase) | |

| Cofactor | FAD | |

| Systematic Name | This compound:oxygen oxidoreductase | |

| Catalytic Efficiency () | 8.7 ± 0.4 s (for L-galactono-1,4-lactone) |

-

Substrate Versatility : ALO also oxidizes L-gulono-1,4-lactone and L-galactono-1,4-lactone, albeit with reduced efficiency .

-

Evolutionary Insight : Structural studies show that minor changes in active-site residues (e.g., Cys340, Gln344) dictate stereoselectivity and substrate preference .

Photocatalytic Production from D-Fructose

This compound is synthesized via TiO-mediated photocatalysis under UV light :

Mechanism :

-

α-Scission : Cleavage of the C1–C2 bond in D-fructose generates this compound.

-

Secondary Degradation : The lactone decomposes into rare sugars (erythrose, glyceraldehyde) .

| Condition | Product Yield (After 144 h) |

|---|---|

| This compound | 3.9 mM |

| Erythrose | 0.12 mM |

| Glyceraldehyde | 0.08 mM |

Key Findings :

-

Reaction efficiency depends on UV intensity and TiO concentration .

-

The lactone acts as an intermediate for rare sugar synthesis .

Biological Utilization by Bifidobacterium

This compound enhances bacterial growth and lactic acid production :

Assimilation Pathway :

| Strain | Lactic Acid Production (mmol/L) |

|---|---|

| B. breve (with lactone) | 1.63 ± 0.05 |

| B. breve (control) | 1.02 ± 0.03 |

Chemical Stability and Decomposition

Under oxidative or acidic conditions, this compound undergoes hydrolysis and ring-opening:

Reactions :

| Condition | Major Product |

|---|---|

| Acidic (pH 3) | D-arabinonic acid |

| UV/TiO (24 h) | Erythrose (0.05 mM) |

Comparative Substrate Reactivity

Kinetic studies reveal substrate preferences for related oxidoreductases :

| Substrate | Enzyme | (s) | (mM) |

|---|---|---|---|

| This compound | ALO | 18.6 ± 0.7 | 4.1 ± 0.4 |

| L-gulono-1,4-lactone | GULO | 89.8 ± 2.5 | 1.8 ± 0.2 |

| L-galactono-1,4-lactone | GalDH | 124.5 ± 3.1 | 4.1 ± 0.4 |

Propriétés

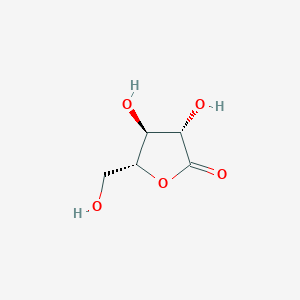

IUPAC Name |

(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-JJYYJPOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13280-76-7, 2782-09-4 | |

| Record name | Arabinono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13280-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Arabinono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2782-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arabinonic acid, gamma-lactone, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.